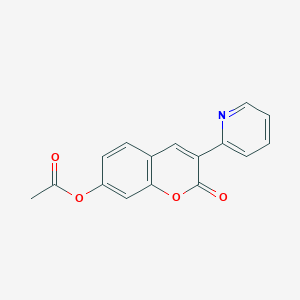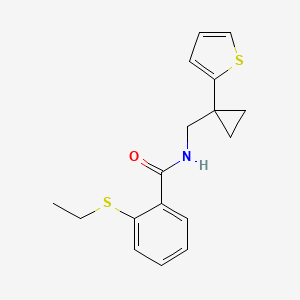
2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a thiophen-2-yl group, which is a sulfur-containing heterocycle . The ethylthio group is a sulfur-containing alkyl group, and the cyclopropyl group is a three-membered carbon ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzamide core. The thiophen-2-yl group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide, ethylthio, cyclopropyl, and thiophen-2-yl groups. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds structurally related to 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide have shown significant antimicrobial properties. For example, new acylthiourea derivatives demonstrated activity against various bacterial and fungal strains at low concentrations. The antimicrobial activity varied with the substituent type and position on the phenyl group attached to the thiourea nitrogen, indicating the potential for structural optimization for enhanced antimicrobial effects (Limban et al., 2011). Another study highlighted the antipathogenic activity of thiourea derivatives against bacteria in both free and adherent states, showcasing their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Applications
In the realm of anticancer research, a series of substituted benzamides, including compounds with structural similarities to this compound, were synthesized and evaluated against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity, highlighting the potential for further development in cancer therapy (Ravinaik et al., 2021).
Synthetic Methodologies and Chemical Properties
Research into the synthesis and properties of chemically related compounds has been extensive. Studies have elucidated the crystal structure, provided insights into synthetic pathways, and explored potential applications of these compounds. For example, the crystal structure of a related compound was determined, aiding in understanding the molecular interactions and stability crucial for its biological activity (Sharma et al., 2016). Another study focused on the synthesis of amide and urea derivatives of thiazol-2-ethylamines, showing activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis, indicating the significance of these compounds in medicinal chemistry (Patrick et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-2-20-14-7-4-3-6-13(14)16(19)18-12-17(9-10-17)15-8-5-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBYMBLCAFPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

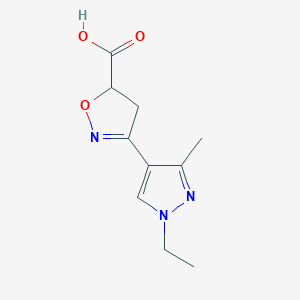
![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)
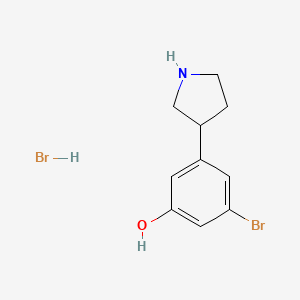
![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)

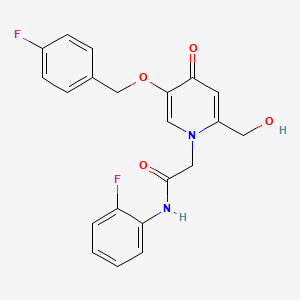
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)
![4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)
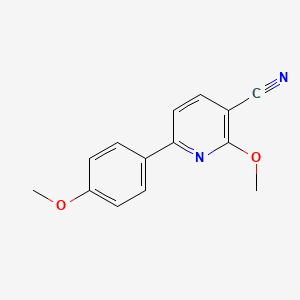
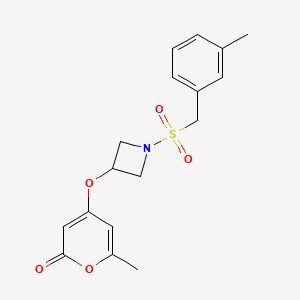
![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)
